molecular formula C19H26O3 B1683765 Formestane CAS No. 566-48-3

Formestane

Cat. No.: B1683765
CAS No.: 566-48-3
M. Wt: 302.4 g/mol
InChI Key: OSVMTWJCGUFAOD-KZQROQTASA-N
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Mechanism of Action

Target of Action

Formestane primarily targets the aromatase enzyme , which plays a crucial role in the conversion of androgens to estrogens . By inhibiting this enzyme, this compound suppresses estrogen production, particularly in post-menopausal women who have estrogen-receptor positive breast cancer .

Mode of Action

This compound is a second-generation, irreversible, steroidal aromatase inhibitor . It competitively inhibits the aromatase enzyme, thereby preventing the conversion of androgens to estrogens . This suppression of estrogen production is particularly significant in the treatment of estrogen-receptor positive breast cancer .

Biochemical Pathways

This compound’s action affects the estrogen synthesis pathway . By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, disrupting the normal estrogen synthesis pathway . This leads to a decrease in estrogen levels, which can slow the growth of estrogen-receptor positive breast cancers . Additionally, this compound has been found to control the PI3K-Akt pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

This compound exhibits poor oral bioavailability , necessitating its administration via intramuscular injection . This method of administration allows for a more effective delivery of the drug, bypassing the first-pass metabolism in the liver . The need for intramuscular injection can be a limitation in terms of patient compliance and convenience .

Result of Action

The primary result of this compound’s action is the suppression of estrogen production . This leads to a decrease in the growth of estrogen-receptor positive breast cancers . This compound is also a prohormone of 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the absorption and bioavailability of this compound . Additionally, the presence of other drugs or substances in the body can potentially interact with this compound and alter its effects . It’s also worth noting that this compound is listed as a prohibited substance by the World Anti-Doping Agency for use in athletes , indicating that its use is regulated in certain environments.

Biochemical Analysis

Biochemical Properties

Formestane plays a crucial role in biochemical reactions by inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. This inhibition is irreversible, meaning that once this compound binds to the aromatase enzyme, it permanently deactivates it . The compound interacts with various biomolecules, including enzymes like aromatase and proteins involved in estrogen synthesis. These interactions are essential for reducing estrogen levels in the body, thereby limiting the growth of estrogen-dependent cancer cells .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In breast cancer cells, it reduces estrogen levels, which in turn diminishes the proliferation of estrogen-dependent cancer cells . This reduction in estrogen also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s influence on the estrogen receptor pathway leads to decreased expression of genes involved in cell cycle progression and proliferation . Additionally, this compound’s androgenic metabolites can inhibit the growth of cancer cells by hindering the accessibility of cyclin D1, a protein crucial for cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the aromatase enzyme and inhibiting its activity . This binding prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This compound also acts as a prohormone to 4-hydroxytestosterone, an active steroid with weak androgenic activity and mild aromatase inhibitor activity . The inhibition of aromatase leads to decreased estrogen synthesis, which is critical for the treatment of estrogen-receptor positive breast cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has poor oral bioavailability and must be administered bi-weekly by intramuscular injection . Studies have shown that this compound’s stability and degradation are influenced by its administration route, with intramuscular injections providing a sustained release of the drug . Long-term effects on cellular function include sustained suppression of estrogen levels and continued inhibition of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces estrogen levels without significant adverse effects . At higher doses, toxic effects such as neurodevelopmental abnormalities have been observed in male rats . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the aromatase enzyme . The compound undergoes rapid and extensive hepatic metabolism, resulting in the formation of glucuronide conjugates of 4-hydroxytestosterone and other metabolites . These metabolic pathways are crucial for the drug’s elimination from the body and its overall pharmacokinetic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its administration route . Intramuscular injections lead to a sustained release of the drug, allowing for consistent plasma levels over time . The compound is mainly eliminated by metabolism, with renal excretion of metabolites accounting for the majority of the dose . This distribution pattern ensures that this compound remains effective in reducing estrogen levels over an extended period.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the aromatase enzyme . This localization is essential for its activity as an aromatase inhibitor, as it needs to be in close proximity to the enzyme to exert its effects. Additionally, this compound’s metabolites may also localize to specific cellular compartments, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formestane involves the oxidation of 5alpha-3-androsten-17-one with hydrogen peroxide in formic acid to produce an epoxide intermediate. This intermediate, without isolation, yields 3alpha,4beta-dihydroxy-5alpha-androstan-17-one .

Industrial Production Methods: In industrial settings, this compound is prepared as an intramuscular depot formulation. The preparation involves dissolving the active ingredient in a suitable solvent, followed by sterilization and packaging in single-dose vials for intramuscular injection .

Chemical Reactions Analysis

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVMTWJCGUFAOD-KZQROQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034113
Record name 4-Hydroxyandrostenedione
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Formestane
Source DrugBank
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Mechanism of Action

Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer.
Record name Formestane
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CAS No.

566-48-3
Record name Formestane
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Record name Formestane [INN:BAN]
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Record name Formestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08905
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Record name 566-48-3
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Record name 4-Hydroxyandrostenedione
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Record name 4-Androsten-4-ol-3,17-dione
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Record name FORMESTANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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